tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554583
InChI: InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H
SMILES:
Molecular Formula: C20H33ClN2O2
Molecular Weight: 368.9 g/mol

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC16554583

Molecular Formula: C20H33ClN2O2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride -

Specification

Molecular Formula C20H33ClN2O2
Molecular Weight 368.9 g/mol
IUPAC Name tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H
Standard InChI Key VDTNDINRAXXTJF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three distinct subunits:

  • A tert-butyl carbamate group (–OC(O)N(C(CH₃)₃)), which enhances metabolic stability and modulates solubility .

  • A 3-phenylpropyl chain (–CH₂CH₂CH₂C₆H₅), contributing hydrophobic interactions and potential π-π stacking with biological targets .

  • A piperidin-2-ylmethyl group, a saturated six-membered ring with a secondary amine, enabling hydrogen bonding and conformational flexibility .

The hydrochloride salt form improves crystallinity and aqueous solubility, facilitating purification and formulation .

Table 1: Molecular Properties of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate Hydrochloride

PropertyValueSource
Molecular FormulaC₂₀H₃₂N₂O₂·HCl
Molecular Weight (g/mol)368.9
IUPAC Nametert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate hydrochloride
CAS Number137649-92-4

Stereochemical Considerations

While the parent piperidine ring can exhibit chair and boat conformations, the 2-position substitution locks the piperidinylmethyl group into a specific spatial arrangement, potentially influencing receptor binding . Chirality at the piperidine nitrogen or carbamate linkage, if present, could further modulate biological activity, though explicit stereochemical data for this compound remains limited in public databases .

Synthesis and Characterization

Table 2: Key Reagents in Carbamate Synthesis

ReagentRoleExample Use Case
Di-tert-butyl dicarbonateBoc-protecting agentAmine protection
TriethylamineBaseNeutralize HCl byproduct
Hydrochloric acidSalt formationImprove crystallinity

Analytical Characterization

Modern techniques for verifying structure and purity include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), phenyl (δ ~7.2–7.4 ppm), and piperidine protons (δ ~1.5–3.0 ppm) .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 368.9, with isotopic patterns matching the molecular formula .

  • X-ray Crystallography: Resolves conformational details of the piperidine ring and salt formation .

Physicochemical and Pharmacological Profiles

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~1–10 mg/mL), sufficient for in vitro assays. The tert-butyl group enhances lipid solubility (logP ~3.5), promoting blood-brain barrier penetration in preclinical models . Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .

Biological Activity

While primary literature on this compound’s pharmacology is sparse, structural analogs suggest:

  • Antimicrobial Potential: Piperidine derivatives often disrupt bacterial cell membranes, particularly against Gram-positive pathogens .

  • CNS Modulation: The piperidine moiety may interact with σ receptors or monoamine transporters, implicating roles in neuropsychiatric disorders .

Table 3: Comparative Bioactivity of Related Carbamates

CompoundTargetIC₅₀ (nM)Source
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamateσ-1 Receptor120
Tert-butyl ((1-((4-methoxybenzyl)sulfonyl)piperidin-2-yl)methyl)carbamateTrypsin-like proteases45

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a precursor to bioactive molecules via:

  • Deprotection: Removing the Boc group with TFA yields a primary amine for further functionalization .

  • Cross-Coupling: Suzuki-Miyaura reactions on the phenyl ring introduce diverse substituents .

Prodrug Development

Carbamates are widely exploited as prodrug moieties due to their enzymatic hydrolysis in vivo. This compound’s stability under gastric conditions and rapid cleavage by esterases make it a candidate for masking amine functionalities in antivirals or antipsychotics .

Future Directions

Targeted Derivative Libraries

Systematic modification of the phenylpropyl chain (e.g., halogenation, methoxylation) could optimize target affinity and pharmacokinetics .

Mechanistic Studies

Elucidating the compound’s interactions with bacterial efflux pumps or neurotransmitter transporters remains a priority. High-throughput screening against disease-relevant protein panels is warranted .

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